molecular formula C21H15ClFN3O2S2 B2987900 N-(2-chloro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260942-65-1

N-(2-chloro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2987900
M. Wt: 459.94
InChI Key: YOPCZLUWTMFPII-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. The IUPAC name can also provide information about the compound’s structure.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The choice of starting materials, reagents, and conditions can greatly affect the outcome of the synthesis.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. Computational methods can also be used to predict the structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can provide information about the compound’s reactivity and stability.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques.


Scientific Research Applications

Dual Inhibitory Activity

N-(2-chloro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and its derivatives have been explored for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in the DNA synthesis pathway, making them attractive targets for anticancer drug development. A study highlighted the synthesis of classical and nonclassical analogues demonstrating potent dual inhibitory activities against human TS and DHFR, with one classical analogue emerging as the most potent dual inhibitor known to date (Gangjee, Qiu, Li, & Kisliuk, 2008).

Crystal Structures and Molecular Interactions

Research on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides has provided insight into the molecular conformation and interactions of these compounds. Studies have shown that these molecules exhibit a folded conformation, which is stabilized by intramolecular hydrogen bonding. Such structural insights are crucial for understanding the molecule's behavior in biological systems and for further rational drug design (Subasri et al., 2016).

Antitumor Activity

The synthesis and evaluation of antitumor activity of new derivatives based on the thieno[3,2-d]pyrimidine scaffold, including N-(2-chloro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, have shown promising results. Several newly synthesized compounds demonstrated potent anticancer activity against various human cancer cell lines, highlighting the potential of this chemical scaffold for developing new anticancer agents (Hafez & El-Gazzar, 2017).

Quantum Chemical Insight and Drug Likeness

Quantum chemical studies have provided detailed insight into the molecular structure, hydrogen-bonded interactions, and drug likeness of related molecules. These studies contribute to our understanding of the compound's pharmacokinetic properties and its potential as a drug candidate, especially highlighting its antiviral potency against targets like SARS-CoV-2 protein (Mary et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound are typically determined through toxicology studies. This can involve testing the compound in animals to determine its LD50 (the dose that is lethal to 50% of the test animals).


Future Directions

Future research on the compound could involve further studies to optimize its synthesis, understand its reactivity, determine its mechanism of action, or develop applications for the compound.


properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S2/c1-12-6-7-15(13(22)10-12)24-18(27)11-30-21-25-16-8-9-29-19(16)20(28)26(21)17-5-3-2-4-14(17)23/h2-10H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPCZLUWTMFPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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